molecular formula C14H11ClO2 B8432396 4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde

4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde

Cat. No. B8432396
M. Wt: 246.69 g/mol
InChI Key: NFZSYRISTIKLKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Chloro-3-(4-methoxyphenyl)benzenecarboxaldehyde

Molecular Formula

C14H11ClO2

Molecular Weight

246.69 g/mol

IUPAC Name

4-chloro-3-(4-methoxyphenyl)benzaldehyde

InChI

InChI=1S/C14H11ClO2/c1-17-12-5-3-11(4-6-12)13-8-10(9-16)2-7-14(13)15/h2-9H,1H3

InChI Key

NFZSYRISTIKLKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC(=C2)C=O)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a degassed solution of 4-methoxybenzeneboronic acid (1.51 g, 10 mmol), 3-bromo-4-chlorobenzaldehyde (2 g, 9.13 mmol), and potassium carbonate (3.13 g, 22.8 mmol) in toluene/ethanol 2/1, (60 mL), Pd(PPh3)4 (130 mg, 1 mol %) is added and the mixture is degassed for further 5 minutes. The mixture is then refluxed for 2 days. The mixture was partitioned between ethyl acetate and water and extracted. The organic solvent was dried over sodium sulphate, removed under reduced pressure, and the residue purified by column chromatography (heptane/ethyl acetate 19/1 to afford 1.41 g of product.
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1.51 g
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reactant
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2 g
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reactant
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3.13 g
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reactant
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toluene ethanol
Quantity
60 mL
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solvent
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130 mg
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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